molecular formula C11H8BrF3N2O2 B13052067 Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate

Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B13052067
M. Wt: 337.09 g/mol
InChI Key: KKPHOPJTCKGVDH-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a trifluoromethyl group at the 3rd position, and an ethyl ester group at the 1st position of the imidazo[1,5-A]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate typically involves the following steps:

    Formation of the Imidazo[1,5-A]pyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,5-A]pyridine core. Commonly used precursors include 2-aminopyridine and α-haloketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoromethyl group and the imidazo[1,5-A]pyridine core.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution Products: New derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Oxidized forms of the compound with changes in the oxidation state of the functional groups.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly for targeting infectious diseases and cancer.

    Biological Studies: It is used in biological assays to study its effects on various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorescence and conductivity.

    Chemical Biology: It is employed in chemical biology research to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The bromine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the bromine and trifluoromethyl groups.

    Ethyl 6-chloro-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate: This compound has a chlorine atom instead of a bromine atom at the 6th position.

    Ethyl 6-bromo-3-(methyl)imidazo[1,5-A]pyridine-1-carboxylate: This compound has a methyl group instead of a trifluoromethyl group at the 3rd position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.

Properties

Molecular Formula

C11H8BrF3N2O2

Molecular Weight

337.09 g/mol

IUPAC Name

ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C11H8BrF3N2O2/c1-2-19-9(18)8-7-4-3-6(12)5-17(7)10(16-8)11(13,14)15/h3-5H,2H2,1H3

InChI Key

KKPHOPJTCKGVDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2C(=N1)C(F)(F)F)Br

Origin of Product

United States

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